Cas no 2138803-48-0 (tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate)

Tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate is a fluorinated naphthalene derivative featuring an α,β-unsaturated ester moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex fluorinated aromatic systems. The tert-butyl ester group enhances stability, facilitating handling and storage, while the conjugated alkene functionality offers reactivity for further transformations, such as Michael additions or cycloadditions. The 4-fluoro substitution on the naphthalene ring introduces electronic modulation, which can influence regioselectivity in subsequent reactions. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where fluorinated aromatic scaffolds are often desired.
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate structure
2138803-48-0 structure
商品名:tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
CAS番号:2138803-48-0
MF:C17H17FO2
メガワット:272.314088582993
CID:5610791
PubChem ID:165487180

tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • EN300-844892
    • tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
    • 2138803-48-0
    • インチ: 1S/C17H17FO2/c1-17(2,3)20-16(19)11-9-12-8-10-15(18)14-7-5-4-6-13(12)14/h4-11H,1-3H3/b11-9+
    • InChIKey: HGAXCYWYWBHWPL-PKNBQFBNSA-N
    • ほほえんだ: FC1C=CC(/C=C/C(=O)OC(C)(C)C)=C2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 272.12125794g/mol
  • どういたいしつりょう: 272.12125794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-844892-0.1g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
0.1g
$691.0 2024-05-21
Enamine
EN300-844892-0.25g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
0.25g
$723.0 2024-05-21
Enamine
EN300-844892-0.5g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
0.5g
$754.0 2024-05-21
Enamine
EN300-844892-10g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0
10g
$3376.0 2023-09-02
Enamine
EN300-844892-10.0g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
10.0g
$3376.0 2024-05-21
Enamine
EN300-844892-1g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0
1g
$785.0 2023-09-02
Enamine
EN300-844892-0.05g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
0.05g
$660.0 2024-05-21
Enamine
EN300-844892-5g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0
5g
$2277.0 2023-09-02
Enamine
EN300-844892-1.0g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
1.0g
$785.0 2024-05-21
Enamine
EN300-844892-5.0g
tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate
2138803-48-0 95%
5.0g
$2277.0 2024-05-21

tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate 関連文献

tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoateに関する追加情報

Professional Introduction to Tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate (CAS No. 2138803-48-0)

Tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate, with the CAS number 2138803-48-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in drug development and material science. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a conjugated enone system linked to a fluoro-substituted naphthalene ring, make it a promising candidate for further exploration.

The chemical structure of tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate consists of a prop-2-enoate moiety connected to a naphthalene ring that is further functionalized with a fluorine atom at the 4-position. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the molecule in various chemical transformations. This structural arrangement not only enhances the compound's stability but also opens up possibilities for its use in synthesizing more complex molecules.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluoro-substituted aromatic rings due to their ability to modulate biological activity. The fluoro group in the naphthalene ring of tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate can significantly alter the electronic properties of the molecule, making it more suitable for certain pharmacological applications. For instance, fluorine atoms are known to enhance metabolic stability and binding affinity, which are crucial factors in drug design.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have been exploring its use as an intermediate in the preparation of various pharmaceuticals and agrochemicals. The conjugated enone system in tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate can undergo diverse chemical reactions, including cyclization, oxidation, and reduction, which are essential steps in organic synthesis. These reactions can lead to the formation of more complex structures with tailored properties.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The presence of a fluorine atom at the 4-position of the naphthalene ring in tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate has been shown to improve the bioavailability and efficacy of several drug candidates. This has prompted researchers to investigate its potential as a building block for new therapeutic agents. The combination of the fluoro group with other functional moieties such as tert-butyl and enone systems creates a versatile platform for drug discovery.

The synthesis of tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the desired molecular framework. These methods not only enhance efficiency but also allow for precise control over stereochemistry, which is critical for biological activity.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique electronic properties of fluoro-substituted naphthalene derivatives make them attractive for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system in tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate can contribute to efficient charge transport, making it a potential candidate for developing advanced materials.

The investigation into tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate also involves exploring its interactions with biological targets. Computational studies have been conducted to predict how this molecule might bind to enzymes or receptors, providing insights into its potential pharmacological effects. These studies are crucial for understanding the mechanism of action and optimizing its therapeutic properties.

As research continues to evolve, new methodologies and technologies are being developed to enhance the synthesis and application of specialized compounds like tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate. Advances in flow chemistry and continuous manufacturing processes are particularly promising for scaling up production while maintaining high quality standards. These innovations will facilitate access to this compound for both academic research and industrial applications.

In conclusion, tert-butyl (2E)-3-(4-fluoronaphthalen-1-y]prop--enoate (CAS No. 2138803--48--0) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features, including the presence of a tert-butyl group and a fluoro-substituted naphthalene ring, make it an attractive candidate for further exploration. Ongoing research efforts are aimed at uncovering its full potential through innovative synthetic strategies and biological studies.

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